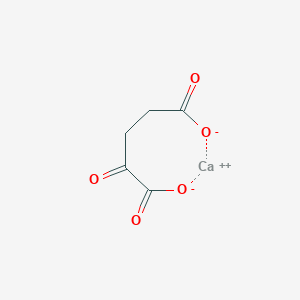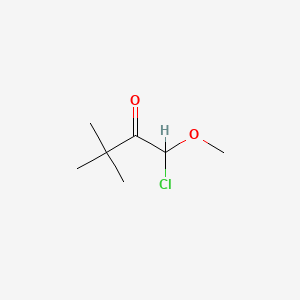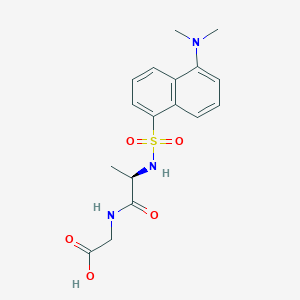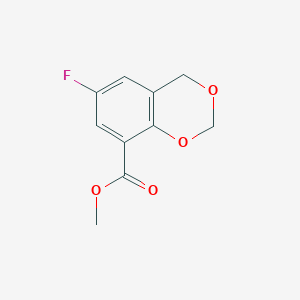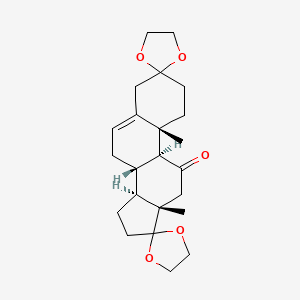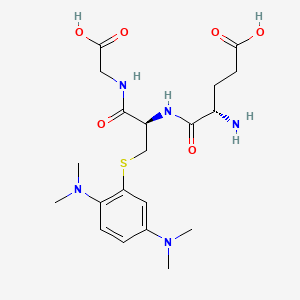
2-(Glutathione-yl)-N,N,N',N'-tetramethyl-4-phenylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine is a compound that combines the antioxidant properties of glutathione with the structural features of tetramethylphenylenediamine. Glutathione is a tripeptide composed of glutamine, cysteine, and glycine, and is known for its role in protecting cells from oxidative stress. Tetramethylphenylenediamine is an aromatic amine that is often used in redox reactions. The combination of these two components results in a compound with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine typically involves the conjugation of glutathione to tetramethylphenylenediamine. This can be achieved through a series of steps:
Activation of Glutathione: Glutathione is first activated by reacting with a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation Reaction: The activated glutathione is then reacted with N,N,N’,N’-tetramethyl-4-phenylenediamine under mild conditions, typically in an aqueous buffer at a neutral pH.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would need to be optimized for yield and purity, potentially involving additional purification steps such as chromatography or crystallization.
化学反应分析
Types of Reactions
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of disulfide bonds between glutathione moieties.
Reduction: Reduction reactions can break these disulfide bonds, regenerating the thiol groups of glutathione.
Substitution: The aromatic amine group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Disulfide-linked dimers or oligomers.
Reduction: Regenerated thiol-containing monomers.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a redox probe to study oxidative stress and redox reactions.
Biology: Employed in assays to measure glutathione levels and redox status in cells.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting oxidative stress-related diseases.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用机制
The compound exerts its effects primarily through its glutathione moiety, which can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The tetramethylphenylenediamine component can participate in redox cycling, further enhancing the compound’s antioxidant properties. The molecular targets include various cellular proteins and enzymes involved in redox homeostasis, such as glutathione peroxidase and glutathione reductase.
相似化合物的比较
Similar Compounds
Glutathione: A tripeptide with antioxidant properties.
N,N,N’,N’-Tetramethyl-4-phenylenediamine: An aromatic amine used in redox reactions.
Glutathione Disulfide (GSSG): The oxidized form of glutathione.
Uniqueness
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine is unique in that it combines the antioxidant properties of glutathione with the redox activity of tetramethylphenylenediamine. This dual functionality makes it particularly useful in studies of oxidative stress and redox biology.
属性
CAS 编号 |
135909-56-7 |
|---|---|
分子式 |
C20H31N5O6S |
分子量 |
469.6 g/mol |
IUPAC 名称 |
(4S)-4-amino-5-[[(2R)-3-[2,5-bis(dimethylamino)phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H31N5O6S/c1-24(2)12-5-7-15(25(3)4)16(9-12)32-11-14(20(31)22-10-18(28)29)23-19(30)13(21)6-8-17(26)27/h5,7,9,13-14H,6,8,10-11,21H2,1-4H3,(H,22,31)(H,23,30)(H,26,27)(H,28,29)/t13-,14-/m0/s1 |
InChI 键 |
FXNNYCXNNOWOBK-KBPBESRZSA-N |
手性 SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


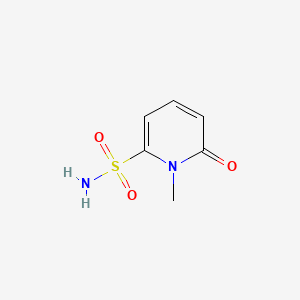
![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)
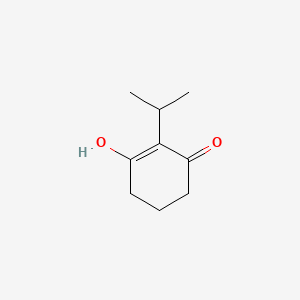
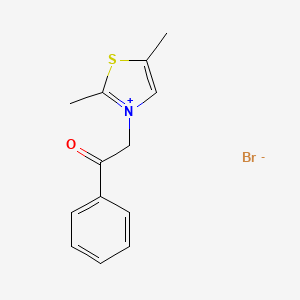

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)

